Benzyl 2-(3-oxomorpholino)propanoate
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Overview
Description
Benzyl 2-(3-oxomorpholino)propanoate is an organic compound with the molecular formula C14H17NO4 It is an ester derivative, characterized by the presence of a benzyl group, a morpholino ring, and a propanoate ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(3-oxomorpholino)propanoate typically involves the esterification of 2-(3-oxomorpholino)propanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(3-oxomorpholino)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or morpholino ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Benzyl 2-(3-oxomorpholino)propanoic acid.
Reduction: Benzyl 2-(3-hydroxymorpholino)propanoate.
Substitution: Various substituted morpholino derivatives.
Scientific Research Applications
Benzyl 2-(3-oxomorpholino)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-(3-oxomorpholino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites, which then interact with biological pathways. The morpholino ring may also play a role in modulating the compound’s activity by enhancing its binding affinity to target sites.
Comparison with Similar Compounds
Similar Compounds
Benzyl propanoate: Similar ester structure but lacks the morpholino ring.
2-(3-oxomorpholino)propanoic acid: Similar structure but without the benzyl group.
Morpholine derivatives: Compounds containing the morpholino ring but different ester or alkyl groups.
Uniqueness
Benzyl 2-(3-oxomorpholino)propanoate is unique due to the combination of the benzyl group, morpholino ring, and propanoate ester linkage. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17NO4 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
benzyl 2-(3-oxomorpholin-4-yl)propanoate |
InChI |
InChI=1S/C14H17NO4/c1-11(15-7-8-18-10-13(15)16)14(17)19-9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
InChI Key |
LSJHLHJJVYKBMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)N2CCOCC2=O |
Origin of Product |
United States |
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